molecular formula C20H28N2O3S B5521758 (3aR*,6S*)-2-cycloheptyl-7-(thiomorpholin-4-ylcarbonyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

(3aR*,6S*)-2-cycloheptyl-7-(thiomorpholin-4-ylcarbonyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

Cat. No. B5521758
M. Wt: 376.5 g/mol
InChI Key: YCGOOQYZKAKTKI-QVUWHDNHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the title compound often involves complex reactions that build up the molecule's intricate structure. For example, a related compound was synthesized from 9α-hydroxyparthenolide, isolated from the plant Anvillea radiata, involving the formation of two fused rings and an additional epoxy ring system, with a thiomorpholine group as a substituent (Benharref et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the presence of multiple ring systems, such as five- and ten-membered rings, adopting specific conformations like chair or envelope, which are crucial for the molecule's properties. Intramolecular hydrogen bonding plays a significant role in stabilizing the structure (Benharref et al., 2015).

Chemical Reactions and Properties

The reactivity of compounds with a structure similar to the title compound can be influenced by the presence of substituents like thiomorpholine. For example, halogen substituents have been shown to affect halogen bonding, contributing to the formation of supramolecular architectures in related compounds (Gurbanov et al., 2021).

Physical Properties Analysis

The physical properties of such compounds are often determined by their crystal structure, which can feature weak intermolecular interactions that link molecules into chains or layers, affecting their physical state and solubility (Benharref et al., 2015).

properties

IUPAC Name

(1R,7S)-3-cycloheptyl-6-(thiomorpholine-4-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-18(21-9-11-26-12-10-21)16-15-7-8-20(25-15)13-22(19(24)17(16)20)14-5-3-1-2-4-6-14/h7-8,14-17H,1-6,9-13H2/t15-,16?,17?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGOOQYZKAKTKI-QVUWHDNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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